BenchChemオンラインストアへようこそ!

P11149

Alzheimer's Disease Acetylcholinesterase Inhibition Prodrug Activation

P11149 is a semi-synthetic galanthamine prodrug engineered to release the 10-20x more potent AChE inhibitor 6-O-demethylgalanthamine in vivo. Its distinct PK profile—slower Cmax and superior oral therapeutic index—enables sustained cholinergic tone with minimized side effects, ideal for chronic Alzheimer's disease studies.

Molecular Formula C27H34ClNO4
Molecular Weight 472.0 g/mol
Cat. No. B8144444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameP11149
Molecular FormulaC27H34ClNO4
Molecular Weight472.0 g/mol
Structural Identifiers
SMILESCN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC(=O)C56CC7CC(C5)CC(C7)C6)O.Cl
InChIInChI=1S/C27H33NO4.ClH/c1-28-7-6-27-5-4-20(29)11-22(27)32-24-21(3-2-19(15-28)23(24)27)31-25(30)26-12-16-8-17(13-26)10-18(9-16)14-26;/h2-5,16-18,20,22,29H,6-15H2,1H3;1H/t16?,17?,18?,20-,22-,26?,27-;/m0./s1
InChIKeyNXIVVAIJLAXRRL-COWQPDHPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

P11149 (6-O-Demethyl-6-O-[(adamantan-1-yl)-carbonyl]galanthamine Hydrochloride): A Prodrug AChE Inhibitor with Enhanced Oral Therapeutic Index for Alzheimer's Disease Research


[(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl] adamantane-1-carboxylate;hydrochloride, also known as P11149 or 6-O-demethyl-6-O[(adamantan-1-yl)-carbonyl]galanthamine hydrochloride, is a semi-synthetic galanthamine analog and acetylcholinesterase (AChE) inhibitor [1]. It is characterized as a competitive, orally active, and selective AChE inhibitor that weakly penetrates the blood-brain barrier (BBB) . Its primary mechanism involves acting as a prodrug, undergoing rapid in vivo hydrolysis to yield the potent active metabolite 6-O-demethylgalanthamine (sanguinine) [1].

Why Galantamine and Standard AChE Inhibitors Cannot Be Directly Substituted with P11149 in Research Protocols


Simple substitution of P11149 with other in-class compounds like galantamine or donepezil is not scientifically valid due to fundamental differences in their molecular pharmacology and pharmacokinetic profiles. Unlike the direct-acting galantamine, P11149 is a prodrug specifically engineered to release the significantly more potent metabolite 6-O-demethylgalanthamine in vivo [1]. This prodrug design confers a distinct pharmacokinetic signature—including a slower, lower, and more sustained concentration maximum—which directly translates into a superior oral therapeutic index compared to galantamine [1]. Consequently, using a direct-acting AChE inhibitor would fail to replicate the sustained cholinergic tone and improved safety margin that are characteristic of P11149's unique profile, thereby confounding experimental outcomes and undermining translational relevance.

P11149 Quantitative Evidence Guide: Differentiating Pharmacological and Pharmacokinetic Data for Research Procurement


Prodrug-Driven Potency: 6-O-Demethylgalanthamine (Active Metabolite) Exhibits 10- to 20-Fold Greater AChE Inhibition Potency than Parent Galantamine

P11149 itself is a prodrug with limited intrinsic AChE inhibitory activity. Its therapeutic differentiation is driven by rapid in vivo conversion to 6-O-demethylgalanthamine (sanguinine). In vitro assays directly comparing this active metabolite to the clinical standard galantamine (GAL) demonstrate a profound potency advantage. 6-O-demethylgalanthamine was found to be 10- to 20-fold more potent than GAL as an inhibitor of AChE [1]. This demonstrates that P11149's mechanism is not simply delivering galantamine, but a superior inhibitor.

Alzheimer's Disease Acetylcholinesterase Inhibition Prodrug Activation In Vitro Pharmacology

Superior Oral Therapeutic Index of P11149 Versus Galantamine in Behavioral Efficacy Models

In vivo behavioral studies in rats directly compared the therapeutic windows of P11149 and galantamine. The analysis involved comparing efficacious doses in the step-down passive avoidance test with doses causing primary overt effects (a measure of toxicity or tolerability). P11149 (along with its analog P11012) demonstrated a quantifiably better oral therapeutic index than GAL [1]. This indicates that for a given level of efficacy, P11149 exhibits a wider safety margin, reducing the risk of adverse events in experimental subjects.

Alzheimer's Disease Therapeutic Index In Vivo Efficacy Safety Pharmacology

In Vitro Selectivity Profile: P11149 Exhibits an IC50 of 1.3 µM Against Rat BChE/AChE

Vendor-provided characterization data indicates that P11149 inhibits rat butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) with an IC50 value of 1.3 µM . While this value represents activity against both enzymes in this specific assay system, the original research publication emphasizes that the active metabolite 6-O-demethylgalanthamine demonstrates greater selectivity for inhibition of AChE vs. butyrylcholinesterase [1]. The apparent discrepancy is reconciled by the fact that P11149 is a prodrug, and its intrinsic activity in vitro may not fully represent the selectivity profile of the active metabolite generated in vivo. This distinction is crucial for researchers interpreting in vitro screening data versus in vivo pharmacological effects.

Acetylcholinesterase Butyrylcholinesterase Selectivity Profile In Vitro Assay

Pharmacokinetic Differentiation: P11149 Exhibits a Sustained Plasma Profile with a T1/2(el) of 2.4 Hours and Cmax of 585 ng/mL in Rat

The prodrug nature of P11149 confers a distinct pharmacokinetic profile characterized by a slower, lower, and more sustained concentration maximum compared to galantamine, which rapidly reaches its Cmax [1]. Vendor pharmacokinetic data from rat studies further quantifies this profile: P11149 exhibits an elimination half-life (T1/2(el)) of 2.4 hours and achieves a maximum plasma concentration (Cmax) of 585 ng/mL [2]. This sustained exposure profile is consistent with its prodrug activation mechanism and supports the improved therapeutic index observed in behavioral studies.

Pharmacokinetics In Vivo PK Drug Metabolism Bioavailability

Optimal Research and Industrial Application Scenarios for P11149 Based on Quantitative Differentiation


In Vivo Rodent Models of Alzheimer's Disease Requiring Sustained Cholinergic Tone and an Improved Safety Margin

P11149 is ideally suited for chronic oral dosing studies in rodent models of Alzheimer's disease (e.g., scopolamine-induced amnesia, transgenic models). Its prodrug mechanism ensures sustained release of the 10-20x more potent active metabolite, 6-O-demethylgalanthamine [1], providing prolonged AChE inhibition. The compound's demonstrably superior oral therapeutic index compared to galantamine [1] is critical for minimizing confounding side effects during long-term behavioral assessments, such as the Morris water maze or novel object recognition. The slower, more sustained Cmax [1] further reduces peak-concentration-related toxicity, ensuring cleaner efficacy readouts.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Studies Focused on Prodrug Activation and Metabolite Kinetics

P11149 serves as an excellent tool compound for investigating prodrug activation pathways in vivo. Researchers can leverage its well-defined PK profile in rat—characterized by an elimination half-life (T1/2(el)) of 2.4 hours and a Cmax of 585 ng/mL [2]—to model the temporal relationship between prodrug administration, metabolite (6-O-demethylgalanthamine) formation, and downstream pharmacodynamic effects (e.g., brain AChE inhibition). Comparative studies with direct-acting AChE inhibitors like galantamine can elucidate the impact of pharmacokinetic modulation on target engagement and therapeutic window [1].

In Vitro Enzymology Studies to Differentiate Prodrug Intrinsic Activity from Active Metabolite Potency

P11149 is a valuable tool for in vitro enzymology to study the concept of prodrug activation. Researchers can compare its direct inhibitory activity in cell-free assays (e.g., IC50 of 1.3 µM against rat BChE/AChE [2]) with that of its active metabolite, 6-O-demethylgalanthamine, which is known to be 10- to 20-fold more potent than galantamine [1]. This allows for the deconvolution of intrinsic prodrug effects from those of the active species, providing insights into structure-activity relationships (SAR) around the 6-O-position of the galanthamine scaffold and the impact of metabolic activation on target engagement.

Comparative Pharmacology Studies Benchmarking Next-Generation AChE Inhibitors

As a well-characterized galanthamine analog with a unique prodrug profile and established in vivo efficacy, P11149 provides a robust benchmark for evaluating novel AChE inhibitors in preclinical development. Its quantitative advantages—including the 10-20x potency of its active metabolite [1], superior oral therapeutic index [1], and distinct PK profile—set a high bar for new chemical entities. Comparative studies can assess whether novel compounds offer meaningful improvements in potency, selectivity, brain penetration, or safety margin over this advanced lead candidate.

Quote Request

Request a Quote for P11149

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.